![molecular formula C15H14FNO4S B1407145 4-{[(2-Fluorophenyl)(methylsulfonyl)amino]methyl}benzoic acid CAS No. 1858251-51-0](/img/structure/B1407145.png)

4-{[(2-Fluorophenyl)(methylsulfonyl)amino]methyl}benzoic acid

Übersicht

Beschreibung

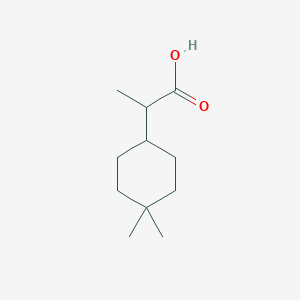

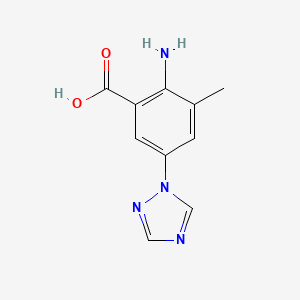

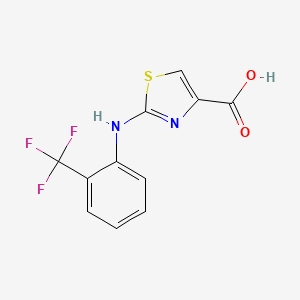

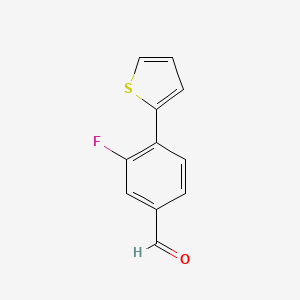

“4-{[(2-Fluorophenyl)(methylsulfonyl)amino]methyl}benzoic acid” is a chemical compound with the molecular formula C14H11FO4S . It is a derivative of benzoic acid, which is a common constituent in a variety of essential oils and often used as a food preservative .

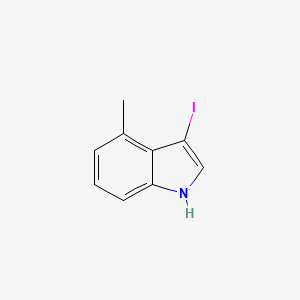

Molecular Structure Analysis

The molecular structure of “this compound” involves a benzene ring substituted with a fluorophenyl group, a methylsulfonyl group, and an amino group . The exact spatial arrangement of these groups could be determined through techniques like X-ray crystallography .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 323.34 . More detailed properties such as melting point, boiling point, solubility, and spectral data could be determined through experimental analysis .Wissenschaftliche Forschungsanwendungen

Selective EP1 Receptor Antagonists :

- Naganawa et al. (2006) discovered that analogs of a compound similar to 4-{[(2-Fluorophenyl)(methylsulfonyl)amino]methyl}benzoic acid, where the phenyl-sulfonyl moiety is replaced with heteroarylsulfonyl moieties, exhibited optimized EP1 receptor antagonist activity. This was significant in the context of understanding the receptor's role and potential therapeutic applications (Naganawa et al., 2006).

Synthesis of Bio-Potent Sulfonamides :

- Dineshkumar and Thirunarayanan (2019) synthesized variants of 4-(substituted phenylsulfonamido)benzoic acids and measured their antimicrobial activities. These compounds were synthesized under ultrasound irradiation conditions, yielding high rates of over 90% (Dineshkumar & Thirunarayanan, 2019).

Herbicidal Properties with Fluorine Substitution :

- Hamprecht, Würzer, and Witschel (2004) studied the effects of fluorine atoms on the herbicidal properties of 2-phenyl-4H-3,1-benzoxazin-4-one analogs. They noted significant changes in herbicidal properties upon fluorine substitution, suggesting potential agricultural applications (Hamprecht, Würzer, & Witschel, 2004).

Antimicrobial Activity of Benzenesulfonic Acid Derivatives :

- Kariuki et al. (2022) synthesized a compound related to this compound and studied its crystal structure and antimicrobial activity. Their research contributes to the understanding of such compounds in fighting bacterial infections (Kariuki et al., 2022).

Stress Tolerance in Plants :

- Senaratna et al. (2004) investigated the role of benzoic acid and its derivatives in inducing multiple stress tolerance in plants. They found that benzoic acid is effective in inducing tolerance to heat, drought, and chilling stress, suggesting potential agricultural benefits (Senaratna et al., 2004).

Wirkmechanismus

Mode of Action

Compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one being an organoboron compound and the other a halide, catalyzed by a palladium(0) complex .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura cross-coupling reaction, which similar compounds participate in, is a key process in organic synthesis, contributing to the formation of carbon-carbon bonds .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Biochemische Analyse

Biochemical Properties

4-{[(2-Fluorophenyl)(methylsulfonyl)amino]methyl}benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of key metabolic enzymes and proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction . This inhibition can lead to downstream effects on cellular processes and gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods, but it may degrade when exposed to extreme pH or temperature . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antioxidant properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can modulate the activity of cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds . This interaction can lead to changes in the levels of various metabolites and influence overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its binding affinity to intracellular proteins .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It can be directed to specific organelles, such as mitochondria or lysosomes, where it exerts its biochemical effects . The localization of the compound within these compartments can influence its activity and function, contributing to its overall cellular effects.

Eigenschaften

IUPAC Name |

4-[(2-fluoro-N-methylsulfonylanilino)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO4S/c1-22(20,21)17(14-5-3-2-4-13(14)16)10-11-6-8-12(9-7-11)15(18)19/h2-9H,10H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGZPIRROHCIIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine](/img/structure/B1407070.png)

![1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1407073.png)

methylamine](/img/structure/B1407074.png)

amine](/img/structure/B1407075.png)

![1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone](/img/structure/B1407085.png)